2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline
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Overview
Description
2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound with the molecular formula C20H17F2N3O2S and a molecular weight of 401.43 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets, potentially including enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical pathways through its unique structural features .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives and pyrrolidine-based molecules. Compared to these, 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c21-20(22)28-17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)27-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHVUSLOGMLEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.